molecular formula C16H15N5O5S B2686213 3-(Pyrazin-2-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1421458-38-9

3-(Pyrazin-2-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2686213
CAS No.: 1421458-38-9
M. Wt: 389.39
InChI Key: SXUWZSJOUKSLIV-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C16H15N5O5S and its molecular weight is 389.39. The purity is usually 95%.
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Biological Activity

The compound 3-(Pyrazin-2-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a novel chemical entity that belongs to the class of 1,2,4-oxadiazoles. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H14_{14}N4_{4}O3_{3}S
  • Molecular Weight : 342.36 g/mol

Antimicrobial Activity

Research has demonstrated that 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study highlighted that derivatives containing the oxadiazole ring showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivityReference
3aMIC = 8 µg/mL against Staphylococcus aureus
3bMIC = 16 µg/mL against Escherichia coli
3cStrong antifungal activity against Candida albicans

The compound may exhibit similar or enhanced antimicrobial efficacy due to its unique structural features combining pyrazine and thiophene moieties.

Anticancer Activity

The potential anticancer properties of oxadiazole derivatives are well-documented. A comparative study indicated that compounds with an oxadiazole nucleus demonstrated cytotoxicity against various cancer cell lines. Notably:

Cell LineIC50_{50} (µM)Reference
HeLa (cervical)12.5
MCF7 (breast)10.0
A549 (lung)15.0

These findings suggest that the target compound could possess significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific biological targets. For instance, studies have shown that these compounds can inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. The presence of the oxadiazole ring is crucial for this activity due to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins.

Case Studies

  • Antimicrobial Efficacy : In a study by Dhumal et al., various oxadiazole derivatives were synthesized and tested for their antimicrobial properties. The most promising candidates exhibited MIC values lower than those of conventional antibiotics against resistant strains of Mycobacterium tuberculosis .
  • Cytotoxicity Profile : A recent investigation into the cytotoxic effects of oxadiazoles on cancer cell lines revealed that modifications in the thiophene moiety could enhance selectivity towards cancer cells while reducing toxicity to normal cells .

Properties

IUPAC Name

oxalic acid;3-pyrazin-2-yl-5-[1-(thiophen-3-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS.C2H2O4/c1-4-21-9-10(1)6-19-7-11(8-19)14-17-13(18-20-14)12-5-15-2-3-16-12;3-1(4)2(5)6/h1-5,9,11H,6-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUWZSJOUKSLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CSC=C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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